molecular formula C11H14O2 B1401529 Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- CAS No. 110731-13-0

Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-

Cat. No.: B1401529
CAS No.: 110731-13-0
M. Wt: 178.23 g/mol
InChI Key: YTFZFBCCQWMQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- is an organic compound characterized by a benzene ring substituted with a methoxymethyl group and a propenyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- typically involves the alkylation of benzene derivatives. One common method is the reaction of benzene with methoxymethyl chloride and propenyloxy chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be employed to facilitate the reaction. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Types of Reactions:

    Oxidation: Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions often lead to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C), leading to the formation of corresponding alcohols.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles such as halogens (Cl₂, Br₂) or nitronium ions (NO₂⁺).

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: H₂, Pd/C, NaBH₄

    Substitution: Cl₂, Br₂, NO₂⁺

Major Products:

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated benzenes, nitrobenzenes

Scientific Research Applications

Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The methoxymethyl and propenyloxy groups can influence the compound’s reactivity and binding affinity, affecting its overall activity.

Comparison with Similar Compounds

  • Benzene, 1-(methoxymethyl)-2-(2-propynyloxy)-
  • Benzene, 1-(ethoxymethyl)-2-(2-propenyloxy)-
  • Benzene, 1-(methoxymethyl)-2-(2-butenyloxy)-

Comparison: Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- is unique due to the presence of both methoxymethyl and propenyloxy groups, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(methoxymethyl)-2-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-8-13-11-7-5-4-6-10(11)9-12-2/h3-7H,1,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFZFBCCQWMQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30763358
Record name 1-(Methoxymethyl)-2-[(prop-2-en-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30763358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110731-13-0
Record name 1-(Methoxymethyl)-2-[(prop-2-en-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30763358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-
Reactant of Route 2
Reactant of Route 2
Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-
Reactant of Route 3
Reactant of Route 3
Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-
Reactant of Route 4
Reactant of Route 4
Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-
Reactant of Route 5
Reactant of Route 5
Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-
Reactant of Route 6
Reactant of Route 6
Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.